Binding Domain Specificity: (R)-UT-155 Targets the AF-1 Domain, Unlike LBD-Targeting Antagonists
(R)-UT-155 is distinguished by its binding to the amino-terminal transcriptional activation domain (AF-1) of the androgen receptor (AR), a site not targeted by conventional AR antagonists like enzalutamide [1]. While the exact binding affinity (Ki) for (R)-UT-155 at AF-1 is not reported, its parent compound, UT-155 (which also binds AF-1), demonstrates a Ki of 267 nM for the AR ligand-binding domain (LBD), which is 8-10 fold lower than enzalutamide's Ki [1]. This unique binding profile, shared by (R)-UT-155 as a member of the SARD class, provides a mechanistic advantage in degrading AR splice variants [1].
| Evidence Dimension | AR Binding Domain |
|---|---|
| Target Compound Data | Binds to AF-1 domain |
| Comparator Or Baseline | Enzalutamide, Apalutamide: Bind only to LBD |
| Quantified Difference | AF-1 is a unique binding site; UT-155 (parent) LBD Ki = 267 nM, which is 8-10 fold lower than enzalutamide |
| Conditions | Competitive radioligand binding assay using GST-AR-LBD and 1 nM 3H-mibolerone |
Why This Matters
This differential binding enables research into degradation mechanisms that are independent of LBD mutations, a key driver of resistance to current therapies.
- [1] Ponnusamy S, et al. Novel Selective Agents for the Degradation of Androgen Receptor Variants to Treat Castration-Resistant Prostate Cancer. Cancer Res. 2017 Nov 15;77(22):6282-6298. View Source
